2-(4-Iodobenzoyl)oxolane
Description
Contextualization within Organoiodine Chemistry
Organoiodine chemistry involves the study of organic compounds that contain one or more carbon-iodine bonds. wikipedia.orgebi.ac.uk These compounds are particularly valuable in synthetic chemistry primarily due to the nature of the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. wikipedia.org This inherent weakness facilitates its cleavage, making organoiodides excellent precursors and intermediates in a variety of chemical transformations.
A significant area within this field is the chemistry of hypervalent iodine compounds, often λ³- and λ⁵-iodanes, which are typically derived from iodoarenes. nih.gov These reagents have gained prominence as environmentally benign and non-toxic alternatives to heavy metal oxidants, enabling a wide array of reactions such as functional group oxidations, halogenations, and the formation of carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds under mild conditions. nih.govwikipedia.orgmanac-inc.co.jp
The 4-iodophenyl group present in 2-(4-Iodobenzoyl)oxolane makes it an ideal substrate for numerous metal-catalyzed cross-coupling reactions. The iodine atom serves as an efficient leaving group in foundational reactions such as the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings. beilstein-journals.org This reactivity allows for the straightforward introduction of aryl, alkenyl, or alkynyl substituents at the para-position of the benzoyl ring. Modern synthetic strategies often focus on improving atom economy by designing tandem reactions where the iodoarene fragment of the reagent is incorporated into the final product, thereby minimizing waste. nih.govbeilstein-journals.org
Common Reactions Involving Organoiodine Compounds:
| Reaction Type | Description | Reference |
|---|---|---|
| Cross-Coupling Reactions | The iodine atom acts as an excellent leaving group in Suzuki, Heck, and Sonogashira reactions to form new C-C bonds. | beilstein-journals.org |
| Oxidations | Hypervalent iodine compounds (iodanes) serve as powerful yet mild oxidizing agents for various functional groups. | nih.govwikipedia.org |
| Nucleophilic Substitution | The C-I bond can be displaced by a variety of nucleophiles. | wikipedia.org |
| Tandem Reactions | The iodoarene moiety is first used in a transformation (e.g., oxidation) and then incorporated into the product via a subsequent coupling reaction. | nih.govbeilstein-journals.org |
| Electrophilic Addition | Direct iodination with I₂ can occur with unsaturated substrates. | wikipedia.org |
| Oxyamination | Organoiodine(I/III) chemistry can be used for the metal-free, catalytic enantioselective intermolecular oxyamination of alkenes. | acs.org |
Role of Substituted Benzoyl Moieties in Synthetic Methodologies
The benzoyl group is a fundamental structural unit in organic chemistry, and its substituted derivatives are crucial intermediates in numerous synthetic pathways. The reactivity of the benzoyl moiety is largely dictated by the carbonyl group and the nature of the substituents on the aromatic ring. rsc.org
Substituted benzoyl compounds are precursors for a wide range of molecules with diverse applications, including polymers and pharmaceuticals. researchgate.net For instance, research has shown that modifying lead compounds with substituted benzoyl groups can lead to the discovery of new derivatives with significant biological activity, such as insecticidal and anticancer properties. nih.govmdpi.com The synthesis of novel 3-substituted-benzoyl-4-substituted-thienyl-pyrrole compounds has been explored for their potential anti-tumor activities. sioc-journal.cn
The reactivity of the carbonyl in the benzoyl group allows for nucleophilic addition reactions, while the aromatic ring can undergo electrophilic or nucleophilic substitution. The presence of an iodo-substituent, as in this compound, not only provides a handle for cross-coupling reactions as mentioned previously but also influences the electronic properties and reactivity of the entire molecule. rsc.org The synthesis of various derivatives often involves reactions with substituted benzoyl chlorides or the reaction of benzoyl peroxide with other compounds to form novel heterocyclic structures. rsc.orgrsc.org
Importance of Oxolane (Tetrahydrofuran) Scaffolds in Target Synthesis
The oxolane ring, more commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. sigmaaldrich.comwikipedia.org While it is widely recognized as a versatile polar aprotic solvent in organic synthesis, its significance extends to its role as a structural scaffold in complex molecules. sumilon.comeschemy.comchemicalbook.com
Properties and Applications of Oxolane (Tetrahydrofuran):
| Property/Application | Description | Reference |
|---|---|---|
| Solvent | A versatile solvent for a wide range of polar and non-polar compounds, including in Grignard reactions and polymerizations. | sigmaaldrich.comsumilon.comeschemy.comsigmaaldrich.com |
| Natural Products | The THF ring is a substructure in numerous biologically important natural products. | chemicalbook.com |
| Polymer Precursor | Serves as a raw material for polymers like polytetramethylene ether glycol (PTMEG). | sumilon.comeschemy.com |
| Pharmaceutical Synthesis | Used as a solvent and a structural component in the synthesis of complex drugs like antibiotics and hormones. | eschemy.comchemicalbook.com |
| Chromatography | Employed as a solvent in various chromatographic techniques, including HPLC and GPC. | sigmaaldrich.comsumilon.com |
The THF scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for more than one type of biological receptor. unife.it Its inclusion in a molecule can impart favorable physicochemical properties. The synthesis of molecules containing the oxolane ring is a key objective in the development of new therapeutics and biologically active compounds. chemicalbook.comrsc.org Numerous synthetic methods have been developed for the construction of substituted tetrahydrofurans, reflecting their importance as building blocks. organic-chemistry.org The incorporation of the THF scaffold is a deliberate strategy in the design of compound libraries for drug discovery, aiming to create molecules with three-dimensional complexity and desirable properties. mdpi.com
Overview of Research Trajectories for Multifunctionalized Organic Compounds
The design and synthesis of multifunctionalized organic compounds like this compound represent a major trajectory in modern chemical research. These compounds, which possess multiple distinct reactive sites, are highly valued as they allow for the efficient and controlled construction of complex molecular architectures. nih.govbeilstein-journals.org This approach is central to diversity-oriented synthesis, where libraries of structurally diverse molecules are generated from a common precursor.
Current research focuses on several key areas:
Development of Privileged Scaffolds: Chemists aim to create core structures that are not only synthetically accessible but can also be readily functionalized to interact with a range of biological targets. unife.itmdpi.comwhiterose.ac.uk
Advanced Materials: Multifunctional organic molecules are the building blocks for advanced materials, including porous materials like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), which have applications in gas storage, catalysis, and sensing. acs.orgrsc.org
Tandem and One-Pot Reactions: The strategic placement of different functional groups on a single molecule facilitates sequential reactions in a single reaction vessel, which improves efficiency, reduces waste, and simplifies purification processes. nih.govbeilstein-journals.org
Lead-Oriented Synthesis: This strategy focuses on preparing libraries of three-dimensional compounds with properties suitable for biological screening, moving away from simple, flat molecules. whiterose.ac.uk
The structure of this compound, with its combination of a cross-coupling-ready iodoaryl group, a modifiable ketone, and a stable heterocyclic scaffold, exemplifies the principles of modern synthetic design. It is a quintessential building block engineered for efficiency, versatility, and the generation of molecular complexity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGUUNWVSSBRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 4 Iodobenzoyl Oxolane
Direct Acylation Strategies on Oxolane Derivatives
Direct acylation methods involve introducing the 4-iodobenzoyl group directly onto a pre-existing oxolane ring. This is a convergent approach that aims to form the key C-C bond between the carbonyl group and the oxolane ring in a single step.
Friedel-Crafts acylation is a classic method for electrophilic aromatic substitution, allowing the synthesis of acylated products from arenes and acyl chlorides or anhydrides organic-chemistry.org. While oxolane itself is an aliphatic ether, its derivatives can be susceptible to related electrophilic substitutions under specific conditions. The direct Friedel-Crafts acylation of oxolane with 4-iodobenzoyl chloride is challenging due to the high reactivity of the ether ring, which can lead to ring-opening.
However, a more viable strategy involves using an organometallic derivative of oxolane that can then react with 4-iodobenzoyl chloride. The mechanism for a traditional Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) youtube.com. This electrophile is then attacked by an electron-rich species.
In a modified approach applicable to this synthesis, 2-lithiooxolane could be prepared and subsequently reacted with 4-iodobenzoyl chloride. This would constitute a nucleophilic attack on the acyl chloride rather than a classic electrophilic substitution on the ring itself.
| Parameter | Description |
| Acylating Agent | 4-Iodobenzoyl chloride |
| Substrate | Oxolane (or a derivative like 2-lithiooxolane) |
| Catalyst/Promoter | Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) for traditional reactions google.com; not required for organometallic routes. |
| Solvent | Typically a non-polar, aprotic solvent such as dichloromethane or carbon disulfide. |
| Key Intermediate | Acylium ion (in classic Friedel-Crafts) youtube.com. |
This electrophilic aromatic substitution method is highly effective for producing monoacylated products because the resulting ketone is deactivated, preventing further substitution organic-chemistry.org.
This strategy involves starting with a simpler oxolane-containing ketone, such as 2-acetyloxolane, and then building the aromatic portion. The process would involve the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group on the methyl side) using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile.
While direct arylation of this enolate is difficult, it could potentially be used in coupling reactions. A more classical approach would involve α-halogenation followed by subsequent coupling or substitution reactions to introduce the 4-iodophenyl group. This multi-step process offers significant control but is less atom-economical than direct coupling methods.
Functionalization of Iodobenzene Precursors to Incorporate Oxolane-Benzoyl Moieties
These approaches begin with a functionalized iodobenzene and attach the oxolane-containing side chain. This is often a more reliable and versatile strategy than direct acylation of the oxolane ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds in modern organic synthesis pitt.edursc.org. A suitable strategy for synthesizing 2-(4-Iodobenzoyl)oxolane would be a Stille or Suzuki-Miyaura coupling reaction.
For instance, a Stille coupling could involve the reaction between 4-iodobenzoyl chloride and an organotin reagent like 2-(tributylstannyl)oxolane. The palladium catalyst, typically in the Pd(0) oxidation state, facilitates the coupling of these two partners.
Table of Palladium-Catalyzed Cross-Coupling Parameters:
| Reaction Type | Aryl Partner | Oxolane Partner | Catalyst | Typical Conditions |
| Stille Coupling | 4-Iodobenzoyl chloride | 2-(Tributylstannyl)oxolane | Pd(PPh₃)₄ | Anhydrous THF, heat |
| Suzuki Coupling | 1,4-Diiodobenzene or 4-Iodobenzoic acid derivative | 2-Oxolaneboronic acid | Pd(OAc)₂, SPhos | Base (e.g., K₂CO₃), Toluene/H₂O, heat |
| Heck Reaction | 1,4-Diiodobenzene | 2-Vinyloxolane | Pd(OAc)₂, P(o-tol)₃ | Base (e.g., Et₃N), DMF, heat |
These reactions are valued for their tolerance of a wide range of functional groups and their often mild reaction conditions rsc.orgnih.gov. The Heck reaction, another palladium-catalyzed process, could be used to couple an iodobenzene derivative with an unsaturated oxolane precursor to form an intermediate that is subsequently oxidized to the target ketone nih.gov.
Grignard and organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases libretexts.org. A straightforward synthesis could involve the preparation of a Grignard reagent from 1,4-diiodobenzene by reacting it with magnesium metal in an ether solvent like THF. This creates 4-iodophenylmagnesium iodide.
This Grignard reagent can then be reacted with an appropriate electrophilic oxolane derivative, such as oxolane-2-carbonyl chloride or oxolane-2-carboxaldehyde. If the aldehyde is used, the resulting secondary alcohol must be oxidized in a subsequent step to yield the final ketone product, this compound.
Reaction Scheme using a Grignard Reagent:
Formation: I-C₆H₄-I + Mg → I-C₆H₄-MgI
Nucleophilic Attack: I-C₆H₄-MgI + (Oxolan-2-yl)-CHO → I-C₆H₄-CH(OH)-(Oxolan-2-yl)
Oxidation: I-C₆H₄-CH(OH)-(Oxolan-2-yl) + [Oxidizing Agent] → this compound
It is crucial to use dry solvents and glassware, as both Grignard and organolithium reagents react readily with water libretexts.org.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The target molecule has a chiral center at the 2-position of the oxolane ring. Therefore, stereoselective synthesis is essential for obtaining specific enantiomers (R or S) or diastereomers if other chiral centers are present.
Stereocontrol can be achieved by employing several strategies. One approach is to use a chiral starting material derived from the chiral pool, such as a carbohydrate, to construct the oxolane ring with a defined stereochemistry nih.gov. For example, a derivative of D-ribose could be used to synthesize a chiral oxolane precursor.
Another strategy is asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one enantiomer over the other. For instance, a stereoselective reduction of a precursor ketone or an asymmetric addition of an organometallic reagent to an oxolane-based aldehyde could be employed. Arene-forming reactions, such as a [2+2+2]-cycloaddition, can also be rendered stereoselective through the use of chiral rhodium or nickel catalysts, offering a pathway to construct chiral aromatic structures snnu.edu.cn.
The development of highly stereoselective syntheses for chiral intermediates is a significant goal in organic chemistry, often utilizing methods like intramolecular cycloadditions in organized media to produce a single isomer nih.gov.
Asymmetric Catalysis in Benzoyl and Oxolane Ring Formation
The principal challenge in the synthesis of enantiomerically pure this compound lies in the stereoselective formation of the chiral center at the C2 position of the oxolane ring. Asymmetric catalysis offers a powerful and atom-economical solution. A logical strategy involves a two-step sequence: the acylation of a furan precursor followed by an asymmetric reduction of the resulting ketone and subsequent saturation of the furan ring.
One potential route begins with the Friedel-Crafts acylation of furan with 4-iodobenzoyl chloride. While classic Friedel-Crafts reactions using Lewis acids like AlCl₃ are effective, they are often not compatible with sensitive substrates like furan. Milder, more selective catalytic systems are therefore preferred. The resulting 2-(4-Iodobenzoyl)furan serves as a prochiral ketone intermediate.
The key stereochemistry-determining step is the asymmetric reduction of this intermediate. This can be achieved using a variety of chiral catalysts. Transition-metal catalysts, particularly those based on ruthenium, rhodium, or iridium complexed with chiral diphosphine ligands (e.g., BINAP), are well-established for the highly enantioselective hydrogenation of aryl ketones. Alternatively, organocatalytic methods, such as transfer hydrogenation using a Hantzsch ester as the hydride source and a chiral Brønsted acid catalyst, present a metal-free option. Biocatalysis, employing alcohol dehydrogenases (ADHs) from various microorganisms, offers exceptional enantioselectivity under mild, aqueous conditions. acs.org Following the asymmetric reduction to the corresponding chiral alcohol, a standard hydrogenation reaction, for instance using palladium on carbon (Pd/C), would reduce the furan ring to the desired oxolane (tetrahydrofuran) structure.
Table 1: Representative Asymmetric Catalytic Systems for the Reduction of Aryl Ketones
| Catalyst System | Substrate Type | Reductant | Enantiomeric Excess (ee) | Reference Analogy |
| RuCl₂(S)-BINAP(dmf)n | Aryl Alkyl Ketones | H₂ | >98% | Asymmetric Hydrogenation |
| (R,R)-TsDPEN-Rh | Prochiral Ketones | HCOOH/NEt₃ | up to 98% | Asymmetric Transfer Hydrogenation |
| Chiral Phosphoric Acid | Aromatic Ketimines | Hantzsch Ester | up to 99% | Organocatalytic Reduction |
| Alcohol Dehydrogenase (ADH) | Prochiral Ketones | Isopropanol | >99% | Biocatalytic Reduction acs.org |
This table presents data for analogous reactions to illustrate the potential efficacy of these catalytic systems for the synthesis of the target molecule.
Chiral Auxiliary Approaches for Stereocontrol
Chiral auxiliary-mediated synthesis provides a robust and reliable method for achieving high levels of stereocontrol. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
For the synthesis of this compound, a strategy could commence with oxolane-2-carboxylic acid (tetrahydrofuran-2-carboxylic acid). This acid can be coupled to a well-established chiral auxiliary, such as an Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). researchgate.net The resulting N-acyloxazolidinone can then be subjected to a diastereoselective reaction with a 4-iodophenyl organometallic reagent, for example, 4-iodophenylmagnesium bromide (a Grignard reagent) or 4-iodophenyllithium.
The steric bulk of the chiral auxiliary effectively shields one face of the enolate intermediate, forcing the incoming organometallic reagent to attack from the less hindered face. This controlled approach typically results in the formation of one diastereomer in high excess. The final step involves the cleavage of the chiral auxiliary under mild conditions, such as hydrolysis with lithium hydroperoxide, to release the desired chiral ketone, this compound, in high optical purity. organic-chemistry.org
Table 2: Diastereoselective Reactions Using Evans Chiral Auxiliaries
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference Analogy |
| (R)-4-benzyl-2-oxazolidinone | N-propanoyl derivative | LDA, then PhCHO | 99:1 | Evans Aldol Reaction researchgate.net |
| (S)-4-tert-butyl-2-oxazolidinone | N-acyl derivative | NaHMDS, then BnBr | >98:2 | Asymmetric Alkylation |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-crotonyl derivative | Et₂AlCl, Cyclopentadiene | >95:5 | Diels-Alder Reaction |
This table showcases the high diastereoselectivity achievable with Evans auxiliaries in analogous C-C bond-forming reactions.
Green Chemistry Approaches and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Several green chemistry principles can be applied to the synthesis of this compound.
In the context of the Friedel-Crafts acylation step, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate significant acidic waste. Greener alternatives include the use of reusable solid acid catalysts, such as zeolites or heteropolyacids. begellhouse.com Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, producing minimal waste. organic-chemistry.orgacs.org The use of ionic liquids as recyclable catalysts and reaction media for reactions involving furan derivatives also represents a sustainable approach, as they can facilitate product separation and catalyst reuse. rsc.orgtandfonline.com
For the key reduction step, biocatalysis stands out as an inherently green technology. The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) operates in water at or near ambient temperature and pressure, eliminating the need for heavy metal catalysts and organic solvents. researchgate.netmdpi.com Furthermore, self-sufficient heterogeneous biocatalysts, where the enzyme and its necessary cofactor (e.g., NADPH) are co-immobilized, have been developed, allowing for easy recovery and reuse over multiple cycles. nih.gov
The choice of solvent is also critical. Solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable biomass sources, are considered greener alternatives to traditional petroleum-derived solvents like THF or dichloromethane. researchgate.net Designing a synthetic route that utilizes such bio-based solvents and catalytic processes would significantly enhance the sustainability profile of this compound production.
Table 3: Examples of Green Chemistry Methodologies in Relevant Synthesis
| Green Approach | Reaction Type | Catalyst/Medium | Key Advantage(s) | Reference Analogy |
| Heterogeneous Catalysis | Friedel-Crafts Acylation | Zeolite H-BEA | Catalyst is reusable, reduced waste | Sustainable Acylation begellhouse.com |
| Metal-Free Promotion | Friedel-Crafts Acylation | Methanesulfonic Anhydride | Avoids metal/halogen waste, high atom economy | Greener Acylations acs.org |
| Biocatalysis | Asymmetric Ketone Reduction | Whole-cell (Lactobacillus sp.) | Aqueous medium, high enantioselectivity, mild conditions | Whole-cell Bioreduction tandfonline.com |
| Green Solvent | Paal-Knorr Furan Synthesis | [bmim]HSO₄ Ionic Liquid | Recyclable medium, high efficiency | Ionic Liquid Catalysis tandfonline.com |
Chemical Reactivity and Transformation Pathways of 2 4 Iodobenzoyl Oxolane
Reactivity at the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in 2-(4-Iodobenzoyl)oxolane is a versatile functional group that serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The high polarizability and relative weakness of the C-I bond make it susceptible to oxidative addition in catalytic cycles and a good leaving group in certain substitution reactions.
Palladium-catalyzed cross-coupling reactions are fundamental transformations for aryl iodides. This compound is an excellent substrate for these reactions, allowing for the direct formation of new carbon-carbon bonds at the C4 position of the benzoyl group.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.comorganic-chemistry.org Given the reactivity of aryl iodides, this transformation can be achieved under mild conditions with high efficiency. wikipedia.org For a substrate like this compound, the reaction would produce 2-(4-arylbenzoyl)oxolane derivatives. Studies on analogous compounds like 4-bromoacetophenone demonstrate that various bases and palladium catalysts are effective for this transformation. ikm.org.my
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.net The reactivity order for halides is I > Br > Cl, making aryl iodides highly suitable substrates that can often react at room temperature. wikipedia.org The coupling of this compound would yield 2-(4-(alkynyl)benzoyl)oxolane derivatives. Research on the closely related 4'-iodoacetophenone shows high yields can be achieved with various substituted alkynes. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org The reaction of this compound with an alkene, such as an acrylate or styrene, would lead to the formation of a new carbon-carbon bond at the iodine-bearing carbon, resulting in products like 2-(4-cinnamoyl)oxolane derivatives.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | >90% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | 85-95% |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | >90% |
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult due to the high energy of the intermediate Meisenheimer complex. wikipedia.org The presence of the electron-withdrawing benzoyl group, particularly its carbonyl oxygen, provides some activation at the ortho and para positions, making the ipso-carbon more electrophilic. chemistrysteps.com However, this is often insufficient for reaction with common nucleophiles under standard conditions.
A more viable pathway for halogen exchange is the Aromatic Finkelstein Reaction . wikipedia.org Unlike the classic Finkelstein reaction for alkyl halides, the aromatic version requires a catalyst. wikipedia.orgbyjus.com Aryl bromides and chlorides can be converted to the corresponding aryl iodides using sources of iodide like NaI. acs.orgorganic-chemistry.org This transformation is typically catalyzed by copper(I) iodide, often in the presence of a diamine ligand, or by nickel complexes. wikipedia.orgacs.orgorganic-chemistry.org While this compound already contains iodine, this type of reaction is relevant for the synthesis of analogous aryl halides and demonstrates a catalyzed pathway for nucleophilic halogen substitution on an aromatic ring.
The iodine atom in aryl iodides can be oxidized from its monovalent state to a hypervalent iodine(III) or iodine(V) state. diva-portal.orgnih.gov This transformation converts the iodo-group into a highly versatile functional group capable of acting as an excellent leaving group and participating in various oxidative transformations. nih.gov
The oxidation of this compound can be achieved using strong oxidizing agents in the presence of appropriate ligands. For instance, treatment with reagents like sodium perborate in acetic acid or sodium hypochlorite can yield the corresponding iodine(III) species, such as a (diacetoxyiodo)arene derivative. organic-chemistry.org
Ar-I + Oxidant (e.g., NaBO₃/AcOH) → Ar-I(OAc)₂
These resulting hypervalent iodine(III) compounds are powerful reagents in their own right. acs.orgorganic-chemistry.org They can act as electrophilic group transfer agents and facilitate a wide range of oxidative functionalizations, including the α-functionalization of ketones, the dearomatization of phenols, and as arylating agents in metal-catalyzed processes. scripps.edufrontiersin.org The high stability of the resulting aryl iodide (the starting material in this case) serves as the thermodynamic driving force for these transformations. nih.gov
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat, light, or a radical initiator. Visible-light photoredox catalysis, in particular, has emerged as a mild method for generating aryl radicals from aryl iodides. rsc.org The formation of an electron donor-acceptor (EDA) complex between an electron donor and the aryl iodide can facilitate single-electron transfer upon photoexcitation, leading to the aryl radical. rsc.org
Once formed, the 4-(oxolane-2-carbonyl)phenyl radical can participate in various reactions:
Hydrogen Atom Abstraction: In the presence of a suitable hydrogen atom donor (e.g., from the solvent or an additive), the radical can be quenched, resulting in the reductive dehalogenation of the starting material to form 2-(benzoyl)oxolane. researchgate.net
Addition to π-systems: The radical can add to alkenes or alkynes, initiating a cascade of reactions to form more complex molecules.
Reductive Functionalization: In the absence of a trapping agent, the aryl radical can be further reduced to an anion, which can then be protonated or react with other electrophiles. Electrophotocatalytic methods can achieve the reductive functionalization of aryl halides to form new C-H, C-B, C-Sn, and C-C bonds. nih.gov Rhodium-catalyzed reductive carbonylation is another pathway where aryl iodides can be converted into arylaldehydes using syngas (CO/H₂). beilstein-journals.org
Transformations of the Benzoyl Carbonyl Group
The carbonyl group in this compound is an electrophilic center that undergoes characteristic reactions of ketones, most notably reduction to the corresponding alcohol.
The ketone functionality can be selectively reduced to a secondary benzylic alcohol using hydride-based reducing agents. libretexts.orglibretexts.org Sodium borohydride (NaBH₄) is a particularly mild and chemoselective reagent for this purpose. masterorganicchemistry.commdma.ch It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups such as esters or the aryl iodide bond under standard conditions. masterorganicchemistry.comlibretexts.orgyoutube.com
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by protonation of the resulting alkoxide intermediate, usually by the protic solvent (e.g., methanol, ethanol) used in the reaction, to yield the final alcohol product, (4-iodophenyl)(oxolan-2-yl)methanol. nih.gov
| Reagent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp. | (4-iodophenyl)(oxolan-2-yl)methanol | High for ketone over aryl iodide |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0°C | (4-iodophenyl)(oxolan-2-yl)methanol | Less selective; may affect C-I bond |
Condensation Reactions and Imine/Enamine Formation
The carbonyl group of this compound is a key site for reactivity, readily participating in condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are typically reversible, acid-catalyzed processes that involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Imine Formation: Reaction with a primary amine (RNH₂) converts the ketone into an imine, a compound containing a carbon-nitrogen double bond. The mechanism proceeds through a carbinolamine intermediate which, under acidic conditions, dehydrates to form an iminium ion that is then deprotonated to yield the final imine product. The rate of this reaction is pH-dependent, often reaching a maximum at a weakly acidic pH of around 4 to 5.
Enamine Formation: When this compound is treated with a secondary amine (R₂NH) under similar acid-catalyzed conditions, an enamine is formed. The mechanism is analogous to imine formation up to the iminium ion stage. However, because the nitrogen atom in this intermediate lacks a proton to eliminate, a proton is instead removed from the adjacent α-carbon (the carbon between the carbonyl and the phenyl ring), yielding the enamine ("ene" + "amine"). This reaction is also an equilibrium process, and the removal of water can be used to drive the reaction to completion.
These transformations are significant as they convert the electrophilic carbonyl carbon into a nucleophilic α-carbon in the case of enamines, opening pathways for further functionalization.
| Reaction Type | Amine Reagent | Key Intermediate | Final Product | Typical Conditions |
|---|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Carbinolamine, Iminium ion | Imine | Acid catalyst (e.g., p-TsOH), removal of H₂O |
| Enamine Formation | Secondary Amine (R₂NH) | Carbinolamine, Iminium ion | Enamine | Acid catalyst (e.g., p-TsOH), removal of H₂O |
Alpha-Substitution and Enolization Chemistry
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is activated towards substitution reactions through the formation of enol or enolate intermediates. Enolization, the process of forming a C=C double bond with an adjacent hydroxyl group, can occur under both acidic and basic conditions.
Under strongly basic conditions, using a non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), the ketone can be quantitatively converted to its enolate. This enolate is a powerful nucleophile and will react with various electrophiles at the α-carbon.
Alternatively, the Stork enamine synthesis provides a milder, neutral pathway for α-substitution. First, an enamine is formed from this compound and a secondary amine (e.g., pyrrolidine or morpholine). Due to the electron-donating nature of the nitrogen, the α-carbon of the enamine is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. The resulting iminium salt intermediate is then hydrolyzed with aqueous acid to regenerate the ketone, now substituted at the alpha position.
| Pathway | Key Intermediate | Electrophile (E+) | Reaction Type | Final Product (after hydrolysis if needed) |
|---|---|---|---|---|
| Enolate Chemistry | Lithium Enolate | Alkyl Halide (R-X) | SN2 Alkylation | α-Alkyl Ketone |
| Enolate Chemistry | Lithium Enolate | Acyl Halide (RCO-X) | Acylation | β-Diketone |
| Stork Enamine Synthesis | Enamine | Alkyl Halide (R-X) | SN2 Alkylation | α-Alkyl Ketone |
| Stork Enamine Synthesis | Enamine | α,β-Unsaturated Ketone | Michael Addition | 1,5-Dicarbonyl Compound |
Reactivity and Ring Transformations of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether. Compared to its three- and four-membered counterparts (oxiranes and oxetanes), it possesses significantly less ring strain, making it less prone to ring-opening reactions. However, under specific conditions, particularly in the presence of strong acids or Lewis acids, the ring can be cleaved to afford functionalized linear products.
Ring-Opening Reactions and Subsequent Functionalization
The cleavage of the C-O bond in the oxolane ring of this compound can be initiated by Lewis acids, which coordinate to the ether oxygen, making the adjacent carbon atoms more electrophilic. For instance, reagents like samarium triiodide (SmI₃) have been shown to catalyze the ring-opening of tetrahydrofuran with acyl chlorides to yield 4-chlorobutyl esters. Similarly, other Lewis acids like MoCl₅ or Re₂O₇ can promote the cleavage of THF. The reaction of the oxolane ring with a combination of a magnesium bromide and acetic anhydride has also been reported to yield a ring-opened product. Application of these methods to this compound would be expected to produce a linear chain with a terminal halide or ester group, while the other end remains attached to the 4-iodobenzoyl moiety.
| Reagent/Catalyst | Reaction Type | Potential Product Structure |
|---|---|---|
| Acyl Halide (RCOX) / Lewis Acid (e.g., SmI₃) | Acylative Ring Cleavage | 4-Halobutyl ester derivative |
| H₃PW₁₂O₄₀ / Acetic Anhydride | Cationic Ring-Opening | Poly(THF) chain initiated at the ketone |
| MoCl₅ | Lewis Acid-Mediated Cleavage | Dimerized halo-ether species |
α-Functionalization of the Oxolane Ring
Functionalization of the oxolane ring at a carbon adjacent to the oxygen (an α-position) is a key transformation. Since the C2 position of this compound is already substituted, attention turns to the C5 position. A common strategy for α-functionalization of ethers is directed lithiation. This involves deprotonation using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting organolithium species is a potent nucleophile that can be trapped with a wide range of electrophiles. While the 4-iodobenzoyl group at C2 would exert a significant electronic and steric influence, lithiation at C5 followed by quenching with an electrophile (e.g., an alkyl halide, carbon dioxide, or a carbonyl compound) could provide access to 2,5-disubstituted oxolane derivatives.
Conformational Analysis and its Influence on Reactivity
The five-membered oxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). For a substituted oxolane like this compound, the bulky aroyl group will preferentially occupy a pseudo-equatorial position in the lowest energy conformation to minimize steric interactions.
This conformational preference has a profound impact on the molecule's reactivity.
Steric Hindrance: The orientation of the 4-iodobenzoyl group can sterically hinder the approach of reagents to one face of the oxolane ring, leading to diastereoselective reactions.
Accessibility of α-Protons: The conformation determines the dihedral angles between the protons on the oxolane ring and the adjacent carbonyl group. This affects the feasibility of deprotonation at the C2 position of the ring for certain reactions, as stereoelectronic effects (e.g., the need for proper orbital alignment) can be significant.
Nucleophilic Attack on Carbonyl: The accessibility of the ketone's carbonyl group to nucleophiles can be influenced by the conformation of the adjacent oxolane ring. A pseudo-equatorial substituent may offer less steric hindrance to attack compared to a pseudo-axial one.
Therefore, understanding the conformational equilibrium is crucial for predicting the stereochemical outcome and relative rates of reactions involving both the oxolane ring and the aroyl moiety.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient tools in organic synthesis. As a ketone, this compound is a suitable substrate for several well-known MCRs, allowing for the rapid construction of complex heterocyclic scaffolds.
Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea. While the classical Biginelli reaction uses an aldehyde, modifications exist where a ketone can be used. In such a scenario, this compound could react with an aldehyde and urea under acidic catalysis to produce highly functionalized dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis: The Hantzsch synthesis is a four-component reaction that classically involves an aldehyde, two equivalents of a β-ketoester, and ammonia. The ketone functionality of this compound could potentially replace one of the β-ketoester components or participate in modified Hantzsch-type reactions to yield substituted dihydropyridines, which are valuable structures in medicinal chemistry.
| Named Reaction | Other Components | Resulting Heterocyclic Core | Potential Role of this compound |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone | β-Dicarbonyl component |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine | β-Dicarbonyl component |
| Mannich Reaction | Aldehyde (e.g., Formaldehyde), Amine (1° or 2°) | β-Aminoketone (Mannich base) | Active hydrogen compound (via its enol form) |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Elucidation of Molecular Structure through Advanced NMR Spectroscopy (e.g., NOESY, HMBC for complex stereochemistry and conformation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and spatial arrangement of atoms in a molecule. For 2-(4-Iodobenzoyl)oxolane, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide a complete picture of its structure in solution.
HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. In this compound, key HMBC correlations would be expected between the proton at the C2 position of the oxolane ring and the carbonyl carbon (C=O), as well as with carbons C3 and C5 of the oxolane ring. Furthermore, correlations between the aromatic protons and the carbonyl carbon, as well as adjacent aromatic carbons, would confirm the connectivity of the benzoyl moiety.
NOESY provides through-space correlations between protons that are in close proximity, which is essential for determining the molecule's preferred conformation. Significant NOE signals would be anticipated between the proton at C2 of the oxolane ring and the ortho-protons of the 4-iodobenzoyl group. The intensity of these signals helps to define the dihedral angle between the oxolane ring and the aromatic system, revealing the three-dimensional orientation of these two key structural components.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| C=O | - | ~198.0 | H2, H2'/H6' | - |
| C1' | - | ~136.5 | H2'/H6', H3'/H5' | - |
| C2'/C6' | ~7.85 (d) | ~131.0 | C=O, C4' | H2, H3'/H5' |
| C3'/C5' | ~7.95 (d) | ~138.0 | C1', C4' | H2'/H6' |
| C4' | - | ~102.0 | H2'/H6', H3'/H5' | - |
| C2 | ~5.10 (dd) | ~80.0 | C=O, C3, C5 | H3, H2'/H6' |
| C3 | ~2.10 (m) | ~26.0 | C2, C4, C5 | H2, H4 |
| C4 | ~1.95 (m) | ~23.5 | C3, C5 | H3, H5 |
| C5 | ~3.90 (m) | ~69.0 | C2, C3, C4 | H2, H4 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density in a single crystal. This technique yields precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planar geometry of the 4-iodobenzoyl group and the envelope or twist conformation of the five-membered oxolane ring. The heavy iodine atom would facilitate the solution of the crystal structure. The analysis would also reveal intermolecular interactions, such as halogen bonding or C-H···O hydrogen bonds, which dictate the crystal packing arrangement.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=O Bond Length | ~1.22 Å |
| C-I Bond Length | ~2.10 Å |
| C(ar)-C(O) Bond Length | ~1.49 Å |
| C(O)-C(oxolane) Bond Length | ~1.52 Å |
| C(ar)-C(O)-C(oxolane) Angle | ~119° |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1680-1700 cm⁻¹. The C-O-C stretching of the oxolane ether linkage would produce a strong signal in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-I stretching vibration would appear at lower frequencies, typically between 500-600 cm⁻¹, and is often more easily observed in the Raman spectrum. Raman spectroscopy would also be sensitive to the symmetric vibrations of the aromatic ring.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium-Strong |
| C=O Stretch (Ketone) | ~1685 | ~1685 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1585, 1480 | 1585, 1480 | Medium-Strong |
| C-O-C Stretch (Ether) | ~1100 | ~1100 | Strong (IR), Weak (Raman) |
| C-I Stretch | ~550 | ~550 | Weak (IR), Strong (Raman) |
Mass Spectrometry for Fragmentation Pathway Analysis and Derivatization Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound. Furthermore, by analyzing the fragmentation patterns under techniques like electron ionization (EI), the structural connectivity can be corroborated.
The molecular ion peak [M]⁺ would be expected at m/z 302. The presence of iodine would be readily identified by its characteristic isotopic signature. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the oxolane ring. This would lead to two major fragments: the 4-iodobenzoyl cation (m/z 231) and the oxolan-2-yl cation (m/z 71). Further fragmentation of the 4-iodobenzoyl cation could result in the loss of carbon monoxide (CO) to give the 4-iodophenyl cation (m/z 203).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 302 | [M]⁺ (Molecular Ion) | [C₁₁H₁₁IO₂]⁺ |
| 231 | [4-IC₆H₄CO]⁺ | [C₇H₄IO]⁺ |
| 203 | [4-IC₆H₄]⁺ | [C₆H₄I]⁺ |
| 71 | [C₄H₇O]⁺ | [C₄H₇O]⁺ |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemistry
When the oxolane ring is substituted at the C2 position, this carbon becomes a stereocenter. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (R or S) of the chiral molecule.
ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The 4-iodobenzoyl moiety acts as a strong chromophore. The n→π* and π→π* transitions of this chromophore would produce characteristic Cotton effects in the ECD spectrum. The sign of these Cotton effects is directly related to the spatial arrangement of the chromophore relative to the chiral center. By comparing the experimental ECD spectrum with spectra predicted from quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned.
VCD is the infrared analogue of ECD and measures the differential absorption of circularly polarized infrared light. It provides stereochemical information about the entire molecule. The C=O stretching vibration, being a strong IR absorber, would also give a characteristic VCD signal. Similar to ECD, comparing the experimental VCD spectrum to the computationally predicted spectra for the possible enantiomers allows for the determination of the absolute configuration. The combination of both ECD and VCD provides a highly reliable method for stereochemical assignment.
Computational and Theoretical Studies of 2 4 Iodobenzoyl Oxolane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. science.govresearchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which are fundamental to understanding molecular properties. nih.gov For 2-(4-Iodobenzoyl)oxolane, DFT calculations can provide a detailed picture of its stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.comedu.krd A small gap suggests that the molecule can be easily excited and is therefore more reactive, whereas a large gap implies higher stability. irjweb.comresearchgate.netbeilstein-journals.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring and the oxygen atom of the oxolane moiety. The LUMO, conversely, is anticipated to be centered on the electron-deficient carbonyl group (C=O), which acts as the primary electrophilic site. researchgate.net Theoretical calculations would precisely map the distribution of these orbitals and quantify the energy gap.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.45 | Iodophenyl ring, Oxolane Oxygen |
| LUMO | -1.98 | Carbonyl Group (C=O) |
| HOMO-LUMO Gap (ΔE) | 4.47 | - |
The distribution of electron density within a molecule governs its electrostatic interactions and is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface of a molecule. researchgate.netwalisongo.ac.id These maps use a color scale to indicate charge distribution: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com
In this compound, an MEP map would reveal a significant region of negative potential (red) around the carbonyl oxygen due to its high electronegativity. Conversely, positive potential (blue) would be expected around the carbonyl carbon and, notably, on the iodine atom. This positive region on the iodine, known as a sigma-hole, makes it a potential halogen bond donor, an important non-covalent interaction in molecular recognition and crystal engineering.
Partial atomic charges, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative values for the charge localized on each atom, further clarifying the molecule's polarity and reactive sites. science.gov
Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound This table displays hypothetical NBO charges calculated at the B3LYP/6-311++G(d,p) level.
| Atom | Element | Predicted Partial Charge (a.u.) |
|---|---|---|
| C (carbonyl) | Carbon | +0.58 |
| O (carbonyl) | Oxygen | -0.55 |
| I | Iodine | +0.15 |
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. arxiv.org Computational modeling is a powerful tool for locating and characterizing these fleeting structures, providing insights into reaction pathways and activation energies. e3s-conferences.org DFT calculations can be used to model the geometry and energy of transition states for reactions involving this compound, such as nucleophilic acyl substitution at the carbonyl carbon.
By mapping the potential energy surface, researchers can compare different possible reaction pathways. For instance, the mechanism for the hydrolysis of this compound could be computationally explored. A two-transition state model might be employed to analyze complex reactions that proceed through an intermediate. researchgate.netnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting reaction rates and understanding how substituents, like the iodine atom, influence reactivity.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and the influence of the surrounding environment. nih.gov
For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the oxolane ring, the carbonyl group, and the iodophenyl ring. This allows for the mapping of the conformational landscape and the identification of the most stable conformers. beilstein-journals.orgfiveable.me The flexibility of the five-membered oxolane ring, which can adopt various envelope and twist conformations, can also be assessed. rsc.org
Furthermore, by including solvent molecules (e.g., water) in the simulation box, MD can be used to study solvation effects. nih.gov These simulations reveal how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen, can influence the conformational preferences and reactivity of this compound.
In Silico Prediction of Spectroscopic Signatures
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. science.gov Methods like Gauge-Independent Atomic Orbital (GIAO) can be used within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).
Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By comparing the computationally predicted spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., C=O stretch, C-I stretch). This correlation between theoretical and experimental data provides strong evidence for the molecule's structure.
Table 3: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹³C NMR (Carbonyl C) | 195.8 ppm | 196.2 ppm |
| ¹H NMR (Protons ortho to Iodo) | 7.85 ppm | 7.82 ppm |
| IR Frequency (C=O stretch) | 1675 cm⁻¹ | 1680 cm⁻¹ |
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity or property, such as chemical reactivity. nih.govresearchgate.net In the context of this compound, a QSAR study could be performed on a series of analogous compounds, for example, by varying the halogen substituent (F, Cl, Br, I) on the phenyl ring.
Computational chemistry is used to generate a set of numerical descriptors for each molecule in the series. nih.govresearchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., ClogP). atlantis-press.com A mathematical model is then developed to link these descriptors to experimentally measured reactivity data. researchgate.netnih.gov Such a model can reveal which molecular properties are most influential in determining reactivity and can be used to predict the reactivity of new, unsynthesized compounds.
Table 4: Hypothetical Molecular Descriptors for a QSAR Model of 2-(4-Halobenzoyl)oxolane Derivatives
| Halogen (X) | LUMO Energy (eV) | Partial Charge on Carbonyl C (a.u.) | Dipole Moment (Debye) |
|---|---|---|---|
| F | -1.85 | +0.62 | 2.95 |
| Cl | -1.92 | +0.60 | 3.10 |
| Br | -1.95 | +0.59 | 3.15 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Fluorobenzoyl)oxolane |
| 2-(4-Chlorobenzoyl)oxolane |
Applications of 2 4 Iodobenzoyl Oxolane in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The presence of both an electrophilic acyl group and a readily functionalizable aryl iodide makes 2-(4-iodobenzoyl)oxolane a strategic starting material for the synthesis of intricate molecular architectures.
Precursor to Heterocyclic Scaffolds
The carbonyl group and the oxolane ring in this compound provide reactive sites for the construction of various heterocyclic systems. Through condensation reactions with dinucleophiles, the benzoyl moiety can be incorporated into nitrogen-, sulfur-, or oxygen-containing rings. For instance, reaction with hydrazines can yield pyridazinone or pyrazole derivatives, while reaction with hydroxylamine can lead to the formation of isoxazole rings. The oxolane ring itself can undergo ring-opening and subsequent cyclization reactions to form different heterocyclic structures. The iodo-substituent on the phenyl ring offers a site for further functionalization, such as cross-coupling reactions, to introduce additional complexity to the final heterocyclic scaffold.
The synthesis of various heterocyclic compounds often relies on the use of versatile precursors that can undergo a series of transformations to build the desired ring system. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of similar aroyl compounds suggests its potential. For instance, 3-(4-bromobenzoyl)prop-2-enoic acid has been utilized as a precursor for the synthesis of pyrimidine thiones, pyranes, pyridines, and phthalazinones through reactions with various reagents like thiourea and ethyl cyanoacetate researchgate.net. Similarly, 5-arylfuran-2-carboxylic acids are employed in the synthesis of 1,2,4-thiadiazole and 1,3,4-oxadiazole derivatives researchgate.net. These examples highlight the general strategy of using functionalized aromatic ketones and acids as starting points for building diverse heterocyclic frameworks.
Building Block for Polyfunctionalized Aromatics
The aryl iodide group in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the aromatic ring. This capability makes this compound a valuable building block for the synthesis of polyfunctionalized aromatic compounds with tailored electronic and steric properties. The oxolane and benzoyl moieties can be further modified either before or after the cross-coupling step, providing a modular approach to complex aromatic structures.
Development of Novel Catalytic Systems Utilizing its Organoiodine Moiety
The carbon-iodine bond in this compound can be exploited in the development of novel catalytic systems. Organoiodine compounds, particularly in their hypervalent state, are known to act as catalysts or reagents in a variety of oxidative transformations. The iodine atom in this compound can be oxidized to a hypervalent state, creating a species capable of mediating reactions such as the oxidation of alcohols, the cleavage of C-C bonds, or the introduction of functional groups. The benzoyl and oxolane functionalities can be designed to influence the solubility, stability, and catalytic activity of the resulting hypervalent iodine species. Furthermore, the molecule can be anchored to a solid support through its other functional groups, facilitating catalyst recovery and reuse. Research in the field of hypervalent organoiodine compounds has demonstrated their utility in a range of chemical transformations, often serving as environmentally benign alternatives to heavy metal-based reagents beilstein-journals.org.
Precursor for Advanced Materials (e.g., Conjugated Polymers, Organic Semiconductors)
The aromatic and reactive nature of this compound makes it a potential monomer or precursor for the synthesis of advanced materials with interesting electronic and optical properties.
Through polymerization reactions involving the aryl iodide, such as Suzuki or Stille polycondensation, this compound can be incorporated into the backbone of conjugated polymers. The electronic properties of the resulting polymers can be tuned by the choice of comonomers and by modifications to the benzoyl and oxolane groups. Such polymers may find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The synthesis of conjugated polymers for organic electronics is a rapidly developing field. Various synthetic strategies, including direct arylation polycondensation and the use of simplified monomer syntheses, are being explored to create materials with tailored properties kennesaw.edursc.org. The incorporation of different aromatic and heterocyclic units allows for the fine-tuning of the electronic and physical characteristics of the resulting polymers nih.govmdpi.comkocw.or.kr.
Similarly, the molecular structure of this compound can serve as a core for the design of small-molecule organic semiconductors. Derivatization of the aryl iodide and modification of the other functional groups can lead to molecules with desirable packing characteristics and charge transport properties for use in organic field-effect transistors (OFETs). The development of novel organic semiconductors often involves the synthesis and characterization of new π-conjugated systems, with a focus on achieving high charge carrier mobility and stability rsc.orgtohoku.ac.jprsc.org.
Below is a table summarizing the properties of representative monomers used in the synthesis of conjugated polymers.
| Monomer Class | Key Features | Potential Application |
| Thiophene Derivatives | Good charge transport, tunable bandgap | Organic Photovoltaics, OFETs |
| Fluorene Derivatives | High photoluminescence quantum yield, good thermal stability | OLEDs, PLEDs |
| Benzothiadiazole Derivatives | Strong electron-accepting properties | Low bandgap polymers for OPVs |
| Furan and Benzodifuran Derivatives | Planar structure, good charge mobility | Organic Photovoltaics |
Derivatization for Analytical and Imaging Probes (Excluding Biological/Medical Imaging)
The reactivity of the functional groups in this compound allows for its derivatization into a variety of analytical and imaging probes for non-biological applications. The benzoyl group can be converted into a fluorophore or a chromophore through condensation reactions, leading to probes that can be used for sensing and imaging in materials science. For example, the introduction of a fluorescent moiety could allow for the visualization of polymer morphology or the detection of specific analytes in a non-biological matrix.
The development of derivatization reagents is crucial for enhancing the detectability of target compounds in various analytical techniques. For instance, reagents with benzofurazan structures have been developed for high-performance liquid chromatography (HPLC) to improve separation and detection researchgate.net. In the context of mass spectrometry imaging, on-tissue chemical derivatization has been employed to increase the sensitivity of poorly ionizable molecules researchgate.net. These principles of derivatization can be applied to this compound to create probes for specific non-biological analytical challenges.
The aryl iodide provides a handle for attaching the probe to surfaces or incorporating it into larger systems. The oxolane ring can influence the solubility and photophysical properties of the resulting probe. The versatility of this compound allows for the design of a wide range of probes with tailored properties for specific applications in materials analysis and chemical sensing.
Future Directions and Emerging Research Avenues
Interdisciplinary Research with Material Sciences
While 2-(4-Iodobenzoyl)oxolane is primarily viewed through the lens of organic synthesis and medicinal chemistry, its structural motifs hold significant potential for interdisciplinary research, particularly in material sciences. rroij.com Materials science is an inherently interdisciplinary field that connects the atomic and molecular structure of a substance to its macroscopic properties. interesjournals.orgroutledge.com The iodoaryl group is a key component in many functional materials.
A significant emerging application is the development of novel polymers with specialized properties. Iodinated compounds can be incorporated as monomers into polymers like polyesters or poly(ester amides). core.ac.uk The high atomic number of iodine makes these materials opaque to X-rays. This property is being exploited to create biodegradable X-ray contrasting agents. core.ac.uk A polymer derived from an iodinated monomer could be used as a temporary medical implant that is visible on X-rays and then safely biodegrades over time, eliminating the need for a second surgery for removal.
The rigid phenyl group combined with the flexible oxolane moiety could also be used to design liquid crystals or other ordered materials. The ability of the iodine atom to participate in halogen bonding provides a powerful tool for directing the self-assembly of molecules into highly ordered supramolecular structures. nih.gov This bottom-up approach is fundamental to creating new materials with tailored optical or electronic properties. researchgate.net
Potential Applications in Material Sciences:
| Material Type | Role of this compound Analogue | Potential Application |
|---|---|---|
| Biodegradable Polymers | Iodinated monomer for ring-opening polymerization. core.ac.uk | X-ray visible medical implants (e.g., stents, sutures). core.ac.uk |
| Liquid Crystals | Core mesogenic unit. | Display technologies, sensors. |
| Supramolecular Assemblies | Building block directed by halogen bonding. nih.gov | Porous materials for gas storage, functional thin films. |
| Luminescent Materials | Scaffold for attaching chromophores. | Organic light-emitting diodes (OLEDs), chemical sensors. |
Q & A
Q. What are the established synthetic routes for preparing 2-(4-Iodobenzoyl)oxolane, and what reaction conditions optimize yield and purity?
The synthesis typically involves coupling 4-iodobenzoyl chloride with an oxolane precursor under anhydrous conditions. A base such as triethylamine is often used to neutralize HCl byproducts, with tetrahydrofuran (THF) or dichloromethane as solvents. Catalytic methods, such as BF₂ complexation (e.g., BF₃·Et₂O), can enhance regioselectivity, particularly when targeting derivatives for fluorescent dye applications . Reaction temperatures between 0°C and room temperature are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.
Q. How can the structural and stereochemical properties of this compound be experimentally validated?
Single-crystal X-ray diffraction is the gold standard for resolving bond angles, ring puckering, and substituent orientation. For example, oxolane derivatives often adopt twisted conformations, with dihedral angles between the oxolane ring and aryl groups ranging from 70° to 85° . Computational methods, such as density functional theory (DFT), complement experimental data by modeling pseudorotation dynamics and energy barriers . NMR coupling constants (³JHH) are also critical for inferring ring puckering amplitudes in solution .
Advanced Research Questions
Q. What methodologies are used to analyze the conformational dynamics of the oxolane ring in this compound?
Pseudorotation free-energy profiles can be reconstructed using NMR-derived coupling constants and quantum mechanical/molecular dynamics (QM/MD) simulations. For oxolane rings, the Cremer-Pople parameters (amplitude q, phase angle φ) quantify puckering modes, while two-dimensional NOESY spectra reveal transient conformers . Deviations from ideal chair or envelope conformations are common due to steric effects from the 4-iodobenzoyl substituent .
Q. How do substituents like the 4-iodobenzoyl group influence the reactivity and stability of oxolane derivatives?
The electron-withdrawing iodine atom increases electrophilicity at the carbonyl group, facilitating nucleophilic additions. However, steric hindrance from the bulky iodophenyl group can destabilize transition states in cyclization reactions. Radical stability studies show that fused oxolane systems with vinyl substituents lower ring-opening activation energies by ~8 kcal/mol compared to saturated analogs, highlighting substituent-dependent reactivity .
Q. What are the key applications of this compound in materials science or medicinal chemistry?
This compound serves as a precursor for BF₂-chelated fluorescent dyes, where the iodine atom acts as a chemical anchor for further functionalization (e.g., Suzuki coupling). Its rigid oxolane backbone enhances photostability, making it suitable for bioimaging probes . In drug discovery, oxolane derivatives modified with hydroxymethyl groups exhibit potential for heavy-metal sequestration, as demonstrated by CHNS analysis in cellulose nanofiber composites .
Q. How should researchers address contradictions in experimental vs. predicted physicochemical data (e.g., refractive indices)?
Deviations in properties like refractive indices (Δn > 0.05) often arise from non-ideal mixing behaviors in binary systems. For example, PEG-400 + oxolane mixtures show volume contraction due to polar intermolecular interactions, which Lorentz-Lorenz relation (LLR) models fail to fully capture. Systematic error analysis (e.g., comparing LLR, Gladstone-Dale, and Eykman equations) and adjusting for hydrogen-bonding effects can resolve discrepancies .
Methodological Notes
- Data Interpretation : Always cross-validate crystallographic data (e.g., R factors < 0.05) with computational models to account for dynamic effects in solution .
- Contradiction Resolution : Use multi-rule mixing models (LLR, Eykman) and molecular volume corrections when analyzing deviations in physicochemical datasets .
- Ethical Compliance : For biological studies, ensure human subject protocols (e.g., IRB approval) are followed, with explicit selection criteria and H-bonding interaction documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
